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molecular formula C20H15N B1330125 1,1'-Dinaphthylamine CAS No. 737-89-3

1,1'-Dinaphthylamine

Cat. No. B1330125
M. Wt: 269.3 g/mol
InChI Key: VMVGVGMRBKYIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04067903

Procedure details

144 parts of α-naphthol, 143 parts of α-naphthylamine and 15 parts of triphenyl phosphite are mixed and heated to 220° C. The elimination of water commences at this temperature and has ended when the internal temperature reaches 250° C. 18 parts of water are removed in the course of 10 hours. After distilling off excess α-naphthol and α-naphthylamine, 250 parts of 1,1'-dinaphthylamine, of melting point 97° - 102° C, are obtained at 256° - 257°/5 mm Hg. This corresponds to a yield of 93% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:12]1([NH2:22])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>O>[CH:7]1[CH:6]=[C:5]2[CH:4]=[CH:3][CH:2]=[C:1]([NH:22][C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[CH:14][CH:13]=3)[C:10]2=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaches 250° C
CUSTOM
Type
CUSTOM
Details
18 parts of water are removed in the course of 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off excess α-naphthol and α-naphthylamine, 250 parts of 1,1'-dinaphthylamine
CUSTOM
Type
CUSTOM
Details
of melting point 97° - 102° C, are obtained at 256° - 257°/5 mm Hg

Outcomes

Product
Name
Type
Smiles
C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC4=CC=CC=C43
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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